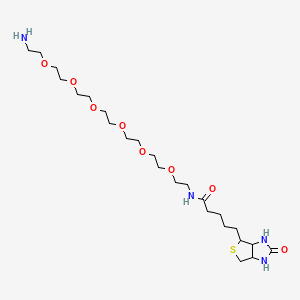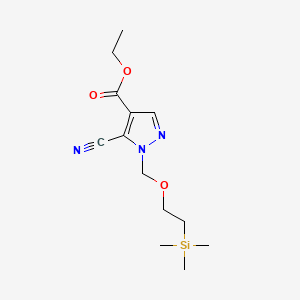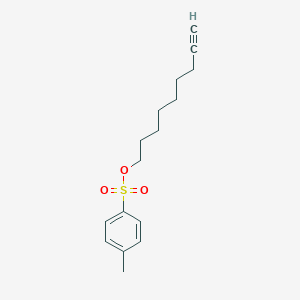
Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H22N2O4Si and its molecular weight is 298.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is typically synthesized through multi-step organic reactions involving intermediates such as ethyl pyrazole-4-carboxylate and 2-(trimethylsilyl)ethanol. The key steps include:
Alkylation of ethyl pyrazole-4-carboxylate with 2-(trimethylsilyl)ethanol to form the corresponding ether derivative.
Subsequent formylation at the 5-position using Vilsmeier-Haack reaction conditions to introduce the formyl group.
Industrial Production Methods On an industrial scale, the synthesis can be optimized by employing continuous flow chemistry techniques, which allow for better control of reaction parameters and scalability. Use of automated reactors and advanced monitoring tools can improve yield and purity while reducing reaction time and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The formyl group in Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: : This compound can be reduced to form corresponding alcohols or aldehydes under mild conditions.
Substitution: : The silyl ether group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: : Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Reagents like alkyl halides, aryl halides, and Grignard reagents can be employed.
Major Products Formed
Oxidation: : Carboxylic acids and related derivatives.
Reduction: : Alcohols and aldehydes.
Substitution: : Various ether derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is used as a catalyst in organic transformations.
Building Block: : It serves as a versatile building block for the synthesis of more complex molecules.
Biology
Bioconjugation: : Employed in the development of bioconjugates for studying protein-ligand interactions.
Drug Development: : Explored as a potential pharmacophore in designing novel therapeutic agents.
Medicine
Diagnostics: : Used in the synthesis of diagnostic probes for imaging studies.
Therapeutics: : Investigated for its anti-inflammatory and anti-cancer properties.
Industry
Material Science: : Utilized in the fabrication of advanced materials with specific functional properties.
Agriculture: : Examined for potential use in developing agrochemicals.
Mécanisme D'action
Effect Mechanisms The effects of Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate are mediated through its interactions with various molecular targets. The formyl and silyl ether groups enable it to act as a ligand, forming stable complexes with metals and biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites.
Signal Modulation: : It can modulate signaling pathways by interacting with receptor proteins.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Ethyl Pyrazole-4-carboxylate: : Unlike Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, this lacks the formyl and silyl ether groups, making it less reactive in certain transformations.
Trimethylsilyl Ethanol: : Serves as a precursor but lacks the pyrazole moiety, reducing its versatility in organic synthesis.
Unique Features The presence of both the formyl and silyl ether groups in this compound enhances its reactivity and allows for diverse chemical modifications, making it unique among related compounds.
By understanding this compound's synthesis, reactivity, and applications, researchers can better exploit its potential in various fields. Whether it’s in the lab or industry, this compound holds promise for innovative advancements.
Propriétés
IUPAC Name |
ethyl 5-formyl-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-14-15(12(11)9-16)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIQUUMVPFDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)



![3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)





![1-tosyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8263704.png)
![Methyl 4-amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B8263706.png)

